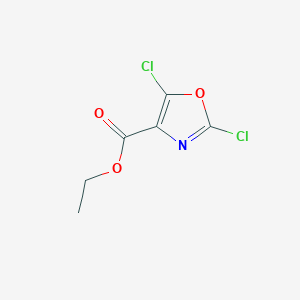

Ethyl 2,5-dichlorooxazole-4-carboxylate

Description

Ethyl 2,5-dichlorooxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl ester group at position 4. The dichloro substitution enhances electrophilicity, making the compound a versatile intermediate for further functionalization .

Propriétés

Formule moléculaire |

C6H5Cl2NO3 |

|---|---|

Poids moléculaire |

210.01 g/mol |

Nom IUPAC |

ethyl 2,5-dichloro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H5Cl2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 |

Clé InChI |

YFGXKABIQXYUOB-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(OC(=N1)Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally analogous heterocycles, focusing on substitution patterns, heterocyclic cores, and functional groups. Data are synthesized from diverse sources to highlight key distinctions.

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic Core Differences :

- Thiazole vs. Oxazole : Thiazole derivatives (e.g., Ethyl 2,5-dichlorothiazole-4-carboxylate) exhibit distinct electronic properties due to sulfur's polarizability, enabling stronger hydrogen bonding compared to oxazoles .

- Isoxazole vs. Oxazole : Isoxazoles (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate) have adjacent N and O atoms, altering ring strain and reactivity compared to oxazoles .

Substituent Effects :

- Chlorine vs. Alkyl Groups : Dichloro substitution (as in the target compound) increases electrophilicity and susceptibility to nucleophilic aromatic substitution compared to alkyl-substituted oxazoles (e.g., 5-Ethyl-2,4-dimethyloxazole) .

- Aryl vs. Heterocyclic Substituents : Bulky aryl groups (e.g., 2,4-dichlorophenyl in Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate) introduce steric hindrance, reducing reactivity but enhancing lipophilicity .

Biological and Chemical Implications: The dichloro-oxazole scaffold is associated with antimicrobial activity, while methoxy-substituted isoxazoles (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate) are noted for improved solubility and CNS penetration . Quinazoline derivatives (e.g., Ethyl 2,5-Dichloroquinazoline-4-acetate) exhibit broader bioactivity due to their fused-ring system, which facilitates interactions with enzyme active sites .

Unique Features of Ethyl 2,5-Dichlorooxazole-4-Carboxylate

- Electrophilic Reactivity : The dual chlorine atoms activate the oxazole ring toward cross-coupling reactions, a feature absent in alkyl-substituted analogs .

- Versatility in Synthesis : The ethyl ester group enables facile hydrolysis to carboxylic acids, a critical step in prodrug design .

- Balanced Lipophilicity : Compared to aryl-substituted oxazoles, the dichloro-oxazole core offers intermediate lipophilicity, optimizing membrane permeability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.